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Compound of Interest

N-ethyl-2-methylcyclohexan-1-
Compound Name:
amine

Cat. No.: B13185803

Get Quote

Executive Summary & Molecule Identity

N-Ethyl-2-methylcyclohexan-1-amine (CAS: 39190-90-4) is a secondary amine derivative of
cyclohexylamine. It is frequently encountered as a pharmaceutical intermediate or a

degradation product in the synthesis of secondary amine-based stimulants.

Characterization is complicated by the presence of two chiral centers (C1 and C2), resulting in
two distinct diastereomers: cis and trans. A robust analytical workflow must distinguish between
these isomers, as their pharmacological and physical properties differ.
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Property Data

IUPAC Name N-ethyl-2-methylcyclohexan-1-amine
C

Molecular Formula H
N

Molecular Weight 141.26 g/mol

Monoisotopic Mass 141.1517 Da

Key Structural Features

Secondary amine, Cyclohexane ring, Vicinal
substitution (1,[1][2]2)

Stereochemical Framework

Before analyzing spectra, one must understand the conformational landscape. The synthesis

(typically reductive amination of 2-methylcyclohexanone) yields a mixture of cis and trans

isomers.

e Trans-isomer (Thermodynamic): The bulky groups (Methyl at C2 and N-Ethyl at C1) prefer

the diequatorial orientation to minimize 1,3-diaxial interactions.

o Cis-isomer (Kinetic/Steric): One substituent is axial and the other is equatorial.

Workflow: Synthesis & Stereochemistry
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Figure 1: Reductive amination pathway yielding diastereomeric mixtures.
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Mass Spectrometry (MS) Data

Technique: GC-MS (Electron lonization, 70 eV) Interpretation Strategy: Amine fragmentation is
dominated by

-cleavage, where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.

Fragmentation Pathway

e Molecular lon (

): Expect a weak signal at m/z 141. Aliphatic amines often show weak molecular ions due to
rapid fragmentation.

¢ -Cleavage (Primary Pathway): The bond between C1 and C2 (ring) or C1 and C6 breaks.
o Loss of Methyl (from ethyl group): m/z 141
m/z 126 (Weak).

o Loss of Ethyl (N-dealkylation): m/z 141
m/z 112 (Secondary).

o Base Peak Formation: The most stable fragment typically involves ring opening and
hydrogen rearrangement. For N-ethylcyclohexylamines, the base peak is often m/z 84 or m/z
71, corresponding to the iminium ion fragments derived from the ring.

Predicted MS Peak Table
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m/z Intensity Assignment Mechanism
141 <5% M] Molecular lon (Parent)
[M — CH
Loss of methyl from
126 5-10%
] N-ethyl group
[M-C
Loss of N-ethyl grou
112 10-20% H yHrotP
(C-N cleavage)
]
C
Ring fragmentation
84 100% H (McLafferty-like or
N -cleavage)
C
Further rin
71 40-60% H "o
degradation
N
C
-cleavage (Et-NH=CH
58 30-50% H
N )

Infrared Spectroscopy (IR)

Technique: FTIR (ATR or Thin Film) The IR spectrum confirms the functional group identity
(secondary amine).

e 3300 - 3350 cm
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:N-H Stretching. Look for a single weak-to-medium band (characteristic of secondary
amines). Primary amines would show a doublet.[3]

e 2850 —2960 cm

:C-H Stretching. Strong absorptions due to the cyclohexane ring and alkyl groups.

o ~2960 cm

: Asymmetric methyl stretch.

o ~2925cm
: Methylene asymmetric stretch.
e 1450 — 1470 cm
:CH
Bending (Scissoring).

e 1100 - 1200 cm

:C-N Stretching. Medium intensity.
Nuclear Magnetic Resonance (NMR)
Technique: 400 MHz or higher recommended. Solvent: CDCI

(Chloroform-d).[4]

This is the primary tool for stereochemical assignment. The coupling constants (

) of the proton at C1 (H1) are the definitive indicator of cis vs trans.[5]

H NMR Data (Predicted)

Note: Chemical shifts (

) are estimates based on substituent additivity rules relative to 2-methylcyclohexanamine.
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Key

Proton Multiplicit Integral Diagnostic

(ppM) plety g g
Feature
Trans: Large
axial-axial
coupling (
) Multiplet (dt or )

H1 (Methine) 2.25-2.45 ddd) 1H Hz). Cis: Smaller
axial-equatorial
coupling (

Hz).
N-CH Quartet ( Distinctive ethyl
2.60 -2.75 2H methylene

(Ethyl) Hz) signal.

) Complex Cyclohexane

Ring H (AX/EQq) 1.00-1.90 ) 9H

Multiplets envelope.

N-CH ;

Triplet ( Ethyl terminal
1.08 -1.15 3H
-CH Hz) methyl.
Trans: Methyl is
equatorial (lower
: Doublet ( . .
Ring-CH 0.90 _ 1.05 3H shift). Cis: -Methyl
Hz) may be axial
(slightly
deshielded).
Exchangeable

N-H 0.8-15 Broad Singlet 1H with D

0.

C NMR Data (Predicted)

Expect 9 distinct carbon signals.
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e C1 (CH-N): ~56 — 60 ppm. (Deshielded by Nitrogen).[3]
e N-CH
(Ethyl): ~41 — 43 ppm.
e C2 (CH-Me): ~30 — 35 ppm.
e Ring CH
s: Four signals between 20 — 35 ppm.
e Ring-CH
:~18 — 20 ppm.
e Ethyl-CH
:~15 ppm.

Experimental Protocols
Protocol A: Sample Preparation for NMR

« |solation: Ensure the amine is in the free base form. If starting with a hydrochloride salt (CAS
39190-90-4), dissolve 20 mg in 1 mL water, basify with 1M NaOH, extract into CDCI

(0.7 mL), and dry over anhydrous K

CO

o Filtration: Filter the CDCI

solution through a cotton plug directly into the NMR tube to remove drying agent and
particulates.

¢ Acquisition: Run a standard proton scan (16 scans) and a

C scan (256 scans).
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« Differentiation: If distinguishing isomers is difficult due to overlap, add a small amount of
Benzene-d

or run the spectrum entirely in C
D

. The "benzene effect” often shifts the methyl and methine protons of isomers differently,
resolving overlap.

Protocol B: GC-MS Analysis

e Column: DB-5ms or equivalent (non-polar, 5% phenyl).
e Inlet Temp: 250°C.
e Oven Program: 60°C (hold 1 min)

15°C/min

280°C.

» Derivatization (Optional): If tailing occurs (common with amines), derivatize with
Trifluoroacetic Anhydride (TFAA) to form the amide, which improves peak shape and
provides a distinct molecular ion at M + 96.

Workflow Visualization: Spectral Assignment
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Figure 2: Decision tree for stereochemical assignment using NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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